molecular formula C9H11NO B3023643 N-(1-phenylpropylidene)hydroxylamine CAS No. 23517-42-2

N-(1-phenylpropylidene)hydroxylamine

Cat. No.: B3023643
CAS No.: 23517-42-2
M. Wt: 149.19 g/mol
InChI Key: MDLJMYBJBOYUNJ-UHFFFAOYSA-N
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Description

N-(1-Phenylpropylidene)hydroxylamine (CAS: 2157-50-8), also known as propiophenone oxime, is a hydroxylamine derivative with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol . Its structure features a phenyl group attached to a propylidene chain (CH₃-CH₂-C=N-OH) (Fig. 1). Key physical properties include a density of 0.99 g/cm³, boiling point of 260.8°C, and flash point of 150.1°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-phenylpropylidene)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of phenylpropylidene derivatives with hydroxylamine under controlled conditions. For instance, the reaction of phenylpropylidene chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylpropylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso compounds, primary and secondary amines, and substituted hydroxylamines .

Scientific Research Applications

Chemical Structure and Synthesis

N-(1-phenylpropylidene)hydroxylamine features a hydroxylamine functional group linked to a phenylpropylidene moiety. The synthesis typically involves the reaction of phenylpropylidene derivatives with hydroxylamine under controlled conditions. A common synthetic route includes:

  • Reactants : Phenylpropylidene chloride and hydroxylamine hydrochloride.
  • Conditions : Reaction in the presence of a base such as sodium carbonate to facilitate the formation of the hydroxylamine derivative.

Chemistry

This compound serves as a crucial building block in organic synthesis, enabling the construction of more complex molecules. Its reactivity allows it to participate in various chemical reactions:

  • Oxidation : Converts to nitroso derivatives using oxidizing agents like potassium permanganate.
  • Reduction : Can be reduced to primary or secondary amines using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Engages in nucleophilic substitution where the hydroxylamine group can be replaced by other nucleophiles.

Biology

The compound has garnered attention for its biological activities, particularly in enzyme interaction studies:

  • Enzyme Modulation : Acts as an inhibitor or modulator by binding to active or allosteric sites on enzymes, influencing metabolic pathways.
  • Anticancer Activity : Hydroxylamine derivatives have shown promising results against various cancer cell lines. For example, compounds similar to this compound exhibited nanomolar activity against mutant forms of the epidermal growth factor receptor (EGFR), indicating potential as anticancer agents .

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and ability to form various derivatives.

This compound has demonstrated diverse biological activities:

  • Antifungal Properties : Related compounds have shown significant anti-Candida activity, outperforming established antifungals like fluconazole .
  • Antibacterial Activity : The compound exhibits efficacy against drug-resistant strains, particularly Gram-positive bacteria such as Staphylococcus aureus, by inhibiting critical bacterial enzymes .

Case Studies and Research Findings

Several case studies highlight the compound's biological activity and its analogs:

  • EGFR Inhibitors : Research indicates that hydroxylamine-based inhibitors can effectively target mutant EGFR forms, with significant improvements in bioavailability and permeability compared to traditional inhibitors .
CompoundBiological ActivityReference
This compoundAnticancer
Hydroxylamine DerivativeAntifungal (MIC = 0.6862 µmol/mL)
Hydroxylamine AnalogAntibacterial (selectivity against Staphylococcus aureus)

Mechanism of Action

The mechanism of action of N-(1-phenylpropylidene)hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. This interaction can alter the enzyme’s conformation and activity, leading to changes in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

(a) N-(1-Phenylpropylidene)hydroxylamine vs. (E)-N-[3-(Imidazol-1-yl)-1-phenylpropylidene]hydroxylamine

  • Structural Features :
    • The imidazole-containing analog (C₁₂H₁₃N₃O) includes a heterocyclic imidazole ring (N2/N3/C10-C12) that forms a 75.97° dihedral angle with the phenyl ring, enhancing its rigidity . In contrast, this compound lacks this substituent, resulting in simpler stereoelectronic properties.
    • Both compounds exhibit a trans configuration around the C=N bond (1.285 Å in the imidazole derivative) .
  • Applications: The imidazole derivative was synthesized for antifungal testing due to the azole moiety’s known activity against Candida species . this compound may serve as a precursor in organic synthesis or polymer chemistry, akin to 3-chloro-N-phenyl-phthalimide (used in polyimide monomers) .

(b) This compound vs. N-(2-Methoxyphenyl)hydroxylamine

  • Metabolism: N-(2-Methoxyphenyl)hydroxylamine (C₇H₉NO₂) is metabolized by hepatic microsomes to o-anisidine (via reduction) and o-aminophenol (via oxidation), with CYP1A enzymes playing a dominant role . In contrast, the metabolic fate of this compound remains unstudied, though its lack of electron-donating groups (e.g., methoxy) may reduce susceptibility to CYP-mediated oxidation.

(c) This compound vs. 3-Chloro-N-phenyl-phthalimide

  • Chemical Reactivity: The chloro and phthalimide groups in 3-chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂) enable its use in synthesizing polyimides, a class of high-performance polymers . this compound’s oxime group (-N-OH) may participate in coordination chemistry or serve as a ligand in metal complexes.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features/Applications Reference
This compound C₉H₁₁NO 149.19 260.8 Propiophenone oxime derivative
(E)-N-[3-(Imidazol-1-yl)-1-phenylpropylidene]hydroxylamine C₁₂H₁₃N₃O 215.26 N/A Antifungal potential, azole moiety
N-(2-Methoxyphenyl)hydroxylamine C₇H₉NO₂ 139.15 N/A CYP-mediated metabolism to o-anisidine
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 N/A Monomer for polyimides

Biological Activity

N-(1-phenylpropylidene)hydroxylamine is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound features a hydroxylamine functional group attached to a phenylpropylidene moiety. It can be synthesized through various methods, including the reaction of phenylpropylidene derivatives with hydroxylamine under controlled conditions. A common synthetic route involves the use of phenylpropylidene chloride reacted with hydroxylamine hydrochloride in the presence of sodium carbonate as a base.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes. It can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, which alters the enzyme's conformation and activity. This modulation can lead to significant changes in metabolic pathways, making it a valuable compound in biochemical research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydroxylamine derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including those with specific mutations in the epidermal growth factor receptor (EGFR). One study reported that certain hydroxylamine-based inhibitors exhibited single-digit nanomolar activity against mutant EGFR forms, indicating their potential as effective anticancer agents .

Antifungal Properties

This compound has also been investigated for its antifungal properties. A related compound demonstrated significant anti-Candida activity, being nearly five times more potent than fluconazole against clinical isolates of Candida albicans (MIC = 0.6862 µmol/mL) . This suggests that this compound and its derivatives could serve as effective antifungal agents.

Antibacterial Activity

The antibacterial efficacy of hydroxylamine derivatives has been explored, particularly against drug-resistant strains. Compounds similar to this compound have shown promising selectivity indices (SI) against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis, indicating their potential as novel antibacterial agents . The mechanism behind this activity includes inhibiting radical formation in bacterial ribonucleotide reductase (RNR), which is crucial for bacterial growth .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound and its analogs:

Study Focus Findings
Study on Anticancer ActivityEvaluated the potency of hydroxylamine derivatives against NSCLC cell linesCompound 9 showed an IC50 of 7.2 nM against NCI-H3255 cells with EGFR L858R mutation, significantly more potent than other tested compounds
Antifungal EvaluationAssessed anti-Candida activityRelated compound displayed MIC = 0.6862 µmol/mL, outperforming fluconazole
Antibacterial AssessmentInvestigated selectivity indices against resistant bacteriaCompounds exhibited SI values ranging from 5.3 to 45.2 against various Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-phenylpropylidene)hydroxylamine derivatives, and how can purity be optimized?

Methodological Answer: A common synthesis involves refluxing a ketone precursor (e.g., 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one) with hydroxylamine hydrochloride and KOH in ethanol for 18 hours. Post-reaction, the mixture is cooled, filtered, and purified via recrystallization from ethanol to yield colorless crystals . Key optimization steps include:

  • Stoichiometric control : Excess hydroxylamine (2:1 molar ratio) ensures complete imine formation.
  • Recrystallization : Ethanol is preferred for high-purity crystals due to its polarity and solubility profile.
  • Characterization : Use NMR and X-ray crystallography to confirm structural integrity and purity .

Q. How is X-ray crystallography employed to resolve the molecular geometry of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction at 100 K provides precise bond parameters. For example, in (E)-N-[3-(Imidazol-1-yl)-1-phenylpropylidene]hydroxylamine:

ParameterValueSignificance
C7=N1 bond length1.285 ÅConfirms trans-configuration
Dihedral angle75.97° (imidazole vs. phenyl)Affects molecular planarity
Hydrogen bondsO1–H1O1···N3 (2.00 Å)Stabilizes crystal packing
Refinement uses SADABS for absorption correction and a riding model for H-atom placement .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the pharmacological activity of this compound derivatives?

Methodological Answer: Intermolecular hydrogen bonds (e.g., O1–H1O1···N3 and C2–H2A···N1) form 2D networks parallel to the (001) plane, enhancing crystal stability and potentially modulating bioavailability . For antifungal applications (e.g., against Candida):

  • Activity correlation : The imidazole ring’s dihedral angle (75.97°) relative to the phenyl ring may optimize interaction with fungal CYP450 enzymes .
  • Experimental validation : Compare hydrogen-bond-disrupted analogs (e.g., via methyl substitution) in antifungal assays to isolate bonding effects .

Q. How do species-specific metabolic pathways affect the degradation of hydroxylamine derivatives?

Methodological Answer: Studies on N-(2-methoxyphenyl)hydroxylamine reveal species-dependent metabolism:

  • Rat vs. rabbit microsomes : Rats show negligible formation of metabolite M1, while rabbits produce significant o-aminophenol and o-nitrosoanisole under NADPH-dependent conditions .
  • CYP enzyme profiling : Induce specific CYPs (e.g., CYP1A1/2 with β-naphthoflavone) to identify reductive pathways. Key steps:
    • Incubation conditions : pH 7.4, 37°C, 60 min.
    • HPLC analysis : Detect metabolites (e.g., o-anisidine at 28.6 min retention time) .

Q. What analytical challenges arise when characterizing iron-oxyhydroxide-associated organic matter (OM) in hydroxylamine-extracted samples?

Methodological Answer: Hydroxylamine and dithionite used in OM extraction introduce artifacts:

  • N/S-containing artifacts : 20–30% of detected molecules arise from reactions between OM carbonyl groups and extractants .
  • Mitigation strategies :
    • FT-ICR MS : Differentiate native OM from artifacts via molecular formula assignment.
    • Control experiments : Compare extraction with/without hydroxylamine to identify false positives .

Q. How can contradictory data on enzymatic reduction pathways be resolved in hydroxylamine metabolism studies?

Methodological Answer: Contradictions (e.g., varying o-anisidine levels in CYP-induced microsomes) require:

  • Enzyme activity normalization : Use NADPH:CYP reductase activity (e.g., 0.210–0.325 µmol/min/mg protein) as a baseline .
  • Inhibitor studies : Apply CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to isolate contributions.
  • Statistical rigor : Report fold changes with p-values (e.g., β-NF induction increases o-aminophenol 2.4-fold, p<0.05) .

Properties

IUPAC Name

N-(1-phenylpropylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLJMYBJBOYUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (17.1 g, 246 mmol) and sodium acetate (20.2 g, 246 mmol) were added to 110 mL of methanol and the resulting white slurry was stirred at room temperature for 30 min. Propiophenone (30 g, 224 mmol) was added and the mixture was stirred at room temperature for 20 hours. Water (100 mL) was added and the mixture was stirred for 10 min. The product was extracted with EtOAc and the organic layer was washed with saturated NaHCO3 solution and dried over MgSO4. The solvent was evaporated in vacuo to give 32.4 g of the title compound. 1H NMR (CDCl3, 200 MHz): δ=9.21 (s, 1H), 7.60-7.72 (m, 2H), 7.38-7.50 (m, 3H), 2.91 (q, 2H, J=7.8 Hz), 1.23 (t, 3H, J=7.4 Hz).
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

N-(1-phenylpropylidene)hydroxylamine
N-(1-phenylpropylidene)hydroxylamine
N-(1-phenylpropylidene)hydroxylamine
N-(1-phenylpropylidene)hydroxylamine
N-(1-phenylpropylidene)hydroxylamine
N-(1-phenylpropylidene)hydroxylamine

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